molecular formula C7H8ClF3N2 B1313424 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride CAS No. 3107-34-4

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

Cat. No.: B1313424
CAS No.: 3107-34-4
M. Wt: 212.6 g/mol
InChI Key: ZUSWDTWYONAOPH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound used as an intermediate in organic syntheses . It is also used as a fine chemical intermediate, GC derivatizing agent, coupling reagent, and N-protecting agent . It appears as white to cream or pale yellow crystals or powder .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-Aminobenzotrifluoride . It is also used as an intermediate in organic syntheses .


Molecular Structure Analysis

The molecular formula of this compound is C7H7F3N2 . The InChI Key is JSWQDLBFVSTSIW-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-(Trifluoromethyl)phenylhydrazine is used as an intermediate in organic syntheses . It is also used as a fine chemical intermediate, GC derivatizing agent, coupling reagent, and N-protecting agent .


Physical And Chemical Properties Analysis

This compound appears as white to cream or pale yellow crystals or powder . It has a molecular weight of 212.6 .

Scientific Research Applications

Wastewater Treatment

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride, a derivative of phenylhydrazine hydrochloride, has potential applications in wastewater treatment. Research by Bao Xi-zhi (2013) found that using resin adsorption and Fenton oxidation can significantly improve the biodegradability of toxic wastewater containing phenylhydrazine hydrochloride, a common intermediate in pesticide and medicine production (Bao, 2013).

Metabolic Studies

Metabolic studies, particularly in the context of polycythemia vera treatment, have utilized phenylhydrazine hydrochloride. L. Huffman's research in 1927 conducted quantitative metabolic studies on patients with polycythemia vera during treatment with phenylhydrazine hydrochloride, providing insights into its metabolic impacts (Huffman, 1927).

Embryo Toxicity Studies

Raskin Erusan Rajagopal et al. (2019) explored the embryo toxicity of phenylhydrazine hydrochloride in zebrafish models. Their study indicated that this compound causes multiple phenotypic abnormalities and toxicity in zebrafish embryos and larvae, showing a dose and time-dependent effect (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).

Neurobiology Research

Phenylhydrazine hydrochloride's impact on the neuromuscular system has been studied, such as the work by Dowson and Usherwood (1973) on locust excitatory neuromuscular systems. Their research revealed how different concentrations of Phen. HCl affect muscle contractions and synaptic potential (Dowson & Usherwood, 1973).

Chemical Synthesis and Analysis

Phenylhydrazine hydrochloride is also used in chemical synthesis and analysis. Harigaya et al. (2014) developed a novel method using LC-ICP-MS for quantitation of residual phenylhydrazine in antipyrine, demonstrating its role in analytical chemistry (Harigaya, Yamada, Horimoto, Nishi, & Haginaka, 2014).

Fluorescence Research

The compound has been used in fluorescence research as well. Zheng et al. (2015) synthesized isatin-phenylhydrazone derivatives and corresponding BF2 complexes starting from isatin and phenylhydrazine hydrochloride, studying their fluorescence properties in various conditions (Zheng et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

It’s often used as an intermediate in organic syntheses . More research is needed to identify its specific targets and their roles.

Mode of Action

As an intermediate in organic syntheses, it’s likely to interact with various molecules during the synthesis process . .

Biochemical Pathways

It’s used as a fine chemical intermediate, GC derivatizing agent, coupling reagent and N-protecting agent , suggesting that it may be involved in various biochemical reactions

Pharmacokinetics

Its water solubility suggests that it may have good bioavailability, but more research is needed to fully understand its pharmacokinetic properties.

Result of Action

As an intermediate in organic syntheses , it’s likely to contribute to the formation of various organic compounds.

Action Environment

It’s known to be stable under inert gas at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability. More research is needed to understand how other environmental factors may influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an intermediate in organic syntheses and is used as a fine chemical intermediate, GC derivatizing agent, coupling reagent, and N-protecting agent . The interactions of this compound with these biomolecules are crucial for its function in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to significant changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It forms hydrazones by reacting with aldehydes and ketones, which is an essential process in organic chemistry . This reaction involves the formation of a reversible hemiketal, followed by the formation of an oxime or hydrazone in an essentially irreversible process . These binding interactions and enzyme inhibition or activation are critical for the compound’s function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are essential factors to consider. The compound is stable under inert gas (nitrogen or argon) at 2-8°C . Long-term effects on cellular function observed in in vitro or in vivo studies indicate that the compound maintains its activity over extended periods, making it suitable for prolonged research applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are vital for the compound’s role in biochemical reactions and its overall function in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are crucial for the compound’s effectiveness in biochemical research.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in various biochemical processes.

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSWDTWYONAOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512423
Record name [2-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3107-34-4
Record name [2-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)phenylhydrazine Hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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